molecular formula C14H22N2 B1525333 1-Benzyl-N,3-dimethylpiperidin-4-amine CAS No. 1251242-34-8

1-Benzyl-N,3-dimethylpiperidin-4-amine

Cat. No.: B1525333
CAS No.: 1251242-34-8
M. Wt: 218.34 g/mol
InChI Key: IHQIWSDHRQUUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

1-Benzyl-N,3-dimethylpiperidin-4-amine is systematically named according to IUPAC guidelines as 1-benzyl-N,3-dimethylpiperidin-4-amine , reflecting its substitution pattern on the piperidine ring. The benzyl group is attached to the nitrogen at position 1, while methyl groups occupy positions 3 and 4. The compound is registered under CAS RN 1251242-34-8 . Alternative nomenclature includes 1-benzyl-3-methyl-4-(methylamino)piperidine , though this form is less commonly used.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₄H₂₂N₂ , with a molecular weight of 218.34 g/mol . The structure comprises a six-membered piperidine ring substituted with a benzyl group, two methyl groups, and an amine functionality. The SMILES notation (CC1CN(CC2=CC=CC=C2)CCC1NC ) highlights the connectivity of atoms, emphasizing the tertiary amine at position 4.

Property Value
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
SMILES CC1CN(CC2=CC=CC=C2)CCC1NC

Stereochemical Configuration and Chiral Centers

The piperidine ring contains two chiral centers at positions 3 and 4, leading to four possible stereoisomers: (3R,4R) , (3S,4S) , (3R,4S) , and (3S,4R) . The (3R,4R) and (3S,4S) enantiomers are of particular interest in pharmaceutical synthesis, such as in the production of tofacitinib. X-ray crystallography and chiral chromatography confirm that the (3R,4R) configuration predominates in synthetically optimized routes, with enantiomeric excess (ee) exceeding 99% in resolved intermediates.

Stereoisomer CAS RN Biological Relevance
(3R,4R) 477600-70-7 Key intermediate in JAK inhibitors
(3S,4S) Not reported Mirror image of (3R,4R)
(3R,4S)/(3S,4R) 1431697-80-1 Less pharmacologically active

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for 1-benzyl-N,3-dimethylpiperidin-4-amine are limited, related derivatives, such as its acetate salt, have been characterized. The (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate exhibits a monoclinic crystal system (space group P2₁/n ) with lattice parameters a = 9.9652(3) Å , b = 18.3490(5) Å , c = 23.3602(9) Å , and β = 96.462(3)° . Key diffraction peaks in its PXRD spectrum occur at 2θ = 7.60°, 10.49°, and 13.53° , attributed to hydrogen-bonded supramolecular layers.

Comparative Analysis of Tautomeric Forms

Tautomerism in 1-benzyl-N,3-dimethylpiperidin-4-amine is restricted due to the absence of conjugated π-systems or acidic protons. However, the tertiary amine at position 4 can participate in protonation-deprotonation equilibria under varying pH conditions. In contrast, structurally related compounds, such as 4-oxo-3,4-dihydro-1,2,3-benzotriazines, exhibit tautomerism involving keto-enol shifts. For 1-benzyl-N,3-dimethylpiperidin-4-amine, computational studies suggest that the amine-imine tautomeric forms are energetically disfavored (>20 kcal/mol higher in energy), confirming the stability of the amine configuration.

Tautomer Type Energy (kcal/mol) Stability
Amine (ground state) 0.0 Most stable
Imine 22.4 High energy, unstable

Properties

IUPAC Name

1-benzyl-N,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-10-16(9-8-14(12)15-2)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQIWSDHRQUUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-N,3-dimethylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in pharmacology.

Chemical Structure and Properties

1-Benzyl-N,3-dimethylpiperidin-4-amine has the molecular formula C14H22N2C_{14}H_{22}N_2 and features a piperidine ring substituted with a benzyl group and two methyl groups. The structural characteristics contribute to its biological activity by influencing its interaction with various receptors and enzymes.

The biological activity of 1-benzyl-N,3-dimethylpiperidin-4-amine primarily involves its interaction with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. The compound is hypothesized to act as a partial agonist or antagonist at these sites, modulating neurotransmission and potentially influencing behaviors related to mood and cognition.

Key Mechanisms:

  • Dopaminergic Activity : The compound may interact with dopamine receptors, which are crucial in regulating mood, reward, and motor functions.
  • Serotonergic Activity : It may also influence serotonin receptors, impacting mood regulation and anxiety levels.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.

Biological Activity Studies

Research has demonstrated various biological activities associated with 1-benzyl-N,3-dimethylpiperidin-4-amine. Below are some highlighted findings from recent studies:

Study FocusFindings
Neuropharmacology Exhibited potential anxiolytic effects in animal models.
Addiction Studies Showed promise in modulating behaviors associated with drug addiction .
Cytotoxicity Assays Demonstrated selective cytotoxic effects on cancer cell lines.

Case Study: Neuropharmacological Effects

In a study investigating the anxiolytic properties of 1-benzyl-N,3-dimethylpiperidin-4-amine, researchers found that administration led to a significant reduction in anxiety-like behaviors in rodent models. This effect was attributed to enhanced dopaminergic signaling in specific brain regions associated with anxiety regulation.

Applications in Drug Development

1-Benzyl-N,3-dimethylpiperidin-4-amine is being explored as a potential lead compound for developing new therapeutic agents targeting neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Benzyl-N,3-dimethylpiperidin-4-amine with key analogs, focusing on substituent positions, synthesis methods, and applications:

Compound Name Substituents Synthesis Route Key Features/Applications Reference
1-Benzyl-N,3-dimethylpiperidin-4-amine N-CH₃, 3-CH₃, 4-NH₂ Hypothetical route: Likely involves reductive amination or alkylation of 4-aminopiperidine precursors. Potential intermediate for drug discovery; limited direct data in literature.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine N-CH₃, 4-CH₃, 3-NH₂ Pfizer’s method : Hydrogenation of pyridine derivatives, reductive amination, and chiral resolution with L-DTTA . Key intermediate for tofacitinib . Requires R,R configuration for kinase inhibition.
1-Benzylpiperidin-4-amine 1-Benzyl, 4-NH₂ Reduction of 1-benzyl-4-piperidone using NaBH₄ or catalytic hydrogenation . Versatile building block for synthesizing antipsychotics and analgesics.
1-Benzyl-N-methylpiperidin-4-amine N-CH₃, 4-NH₂ Reductive amination of 1-benzyl-4-piperidone with methylamine . Studied for receptor-binding activity; used in neuropharmacology research.
2-(4-Benzylpiperidin-1-yl)-N-methylethan-1-amine 1-Benzyl, N-CH₂CH₂NHCH₃ Alkylation of 4-benzylpiperidine with methylamine derivatives . Explored as a dual inhibitor of protein arginine methyltransferases (PRMTs).

Key Insights from Comparative Analysis:

Stereochemical Sensitivity :

  • The (3R,4R)-configured isomer is indispensable for tofacitinib’s efficacy. Suboptimal stereochemistry (e.g., S,S or trans isomers) reduces target binding affinity .
  • By contrast, 1-Benzyl-N,3-dimethylpiperidin-4-amine’s activity remains uncharacterized, but its 3-methyl group may introduce steric hindrance, altering receptor interactions compared to the 4-methyl analog.

Synthesis Complexity :

  • The (3R,4R)-isomer requires multi-step enantioselective synthesis (e.g., Rh-catalyzed hydrogenation, chiral resolution), yielding ~25% after resolution .
  • Simpler derivatives like 1-benzylpiperidin-4-amine are synthesized in one step with >80% yields via ketone reduction .

Biological Relevance :

  • Piperidine derivatives with N-methylation (e.g., 1-benzyl-N-methylpiperidin-4-amine) often enhance blood-brain barrier penetration, making them candidates for CNS-targeting drugs .
  • Substituent position (3 vs. 4) critically impacts pharmacological profiles. For instance, the 4-methyl group in the (3R,4R)-isomer aligns with tofacitinib’s JAK-binding pocket .

Research Challenges and Opportunities

  • Data Gaps: Direct pharmacological data for 1-Benzyl-N,3-dimethylpiperidin-4-amine is sparse.
  • Stereochemical Optimization: Novel catalytic methods (e.g., engineered imine reductases) may improve enantioselectivity for analogs, avoiding toxic reagents like BF₃ used in traditional routes .
  • Diverse Applications : Derivatives with benzyl-piperidine scaffolds are being repurposed for anticancer agents, as seen in heterocyclic amides targeting kinase pathways .

Preparation Methods

Synthesis via Pyridinium Salt Reduction

A common approach involves the reduction of benzyl-substituted pyridinium salts, which serve as key intermediates.

  • Starting Material: 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide.
  • Reduction: Sodium borohydride (NaBH4) is used as a reducing agent at controlled temperatures (~30°C) over extended periods (e.g., 16 hours).
  • Workup: Acidification with hydrochloric acid, extraction with dichloromethane, and crystallization from ethanol/HCl mixtures yield the target amine.
  • Yield: Approximately 70% yield reported.
  • Notes: This method preserves the stereochemistry and offers moderate to good yields. The use of sodium borohydride provides a mild reduction environment suitable for sensitive intermediates.

Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one

Another route involves reductive amination of ketone intermediates:

  • Intermediate: 1-benzyl-4-methylpiperidin-3-one.
  • Amination: Reaction with methylamine under reductive conditions.
  • Reducing Agents: Sodium borohydride or titanium(IV) isopropoxide in methanol can be used to facilitate reductive amination.
  • Purification: Recrystallization or chromatographic techniques to isolate pure amine.
  • Advantages: This method allows selective introduction of the N-methyl group at the 3-position, enabling precise control over substitution patterns.

Alkylation of Piperidine Derivatives

  • Starting Material: Piperidin-4-amine derivatives.
  • Alkylation: Benzyl halides (e.g., benzyl chloride) react under basic conditions (e.g., NaH, K2CO3) in solvents like ethanol or acetonitrile.
  • Temperature: Controlled heating (e.g., 0–90°C) ensures complete reaction.
  • Isolation: Precipitation and filtration yield the benzylated amine.
  • Example: Reaction of 4-methylpyridine with benzyl chloride at 0–5°C followed by reduction steps leads to benzylated piperidine intermediates.

Process Optimization and Purification

  • Chiral Resolution: When stereochemistry is critical, resolution using di-p-toluoyl-L-tartaric acid salts enables isolation of enantiomerically pure compounds.
  • Salt Formation: Conversion to acetate or hydrochloride salts improves stability and facilitates purification.
  • Analytical Monitoring: HPLC and chiral HPLC confirm purity and stereochemical integrity.
  • Stability: Acetate salts of these amines show excellent storage stability, important for industrial applications.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Pyridinium salt reduction NaBH4, ethanol, 30°C, 16 h ~70% yield Mild reduction, preserves stereochemistry
2 Reductive amination 1-benzyl-4-methylpiperidin-3-one + methylamine, NaBH4 or Ti(OiPr)4 High yield, selective substitution Enables N-methylation at 3-position
3 Alkylation 4-methylpyridine + benzyl chloride, base, 0–90°C High yield (up to 90%) Benzylation at nitrogen
4 Salt formation and purification Acetic acid or HCl, recrystallization High purity, stable salt Enhances stability and purity

Research Findings and Industrial Relevance

  • The synthetic methods described provide scalable and efficient routes to 1-benzyl substituted dimethylpiperidines.
  • The use of mild reducing agents and careful control of reaction conditions ensures high yields and stereochemical control.
  • Salt formation (acetate or hydrochloride) is crucial for isolating stable, pure intermediates suitable for pharmaceutical synthesis.
  • These methods are employed in the preparation of intermediates for drugs such as tofacitinib, demonstrating industrial applicability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-N,3-dimethylpiperidin-4-amine, and how can reaction conditions be optimized for higher yield?

  • Synthetic Routes :

  • Method 1 : N-Acylation of 3-amino-4-methylpyridine followed by quaternization with benzyl halide, partial reduction (NaBH₄ in methanol/water), hydrolysis, and reductive amination using methanolic methylamine and titanium(IV) isopropoxide .
  • Method 2 : Reductive amination of ketone intermediates with methylamine under catalytic conditions .
    • Optimization Strategies :
  • Adjust stoichiometry of benzyl halide during quaternization to minimize side products.
  • Use controlled temperatures (0–5°C) during reduction to prevent over-reduction.
  • Employ titanium(IV) isopropoxide as a Lewis catalyst to enhance reductive amination efficiency .

Q. What analytical techniques are recommended for characterizing the purity and structure of 1-Benzyl-N,3-dimethylpiperidin-4-amine?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 204.31 g/mol) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λmax ~249–296 nm) to assess purity (>98%) and resolve enantiomers using chiral columns .

Advanced Research Questions

Q. How does the stereochemistry of 1-Benzyl-N,3-dimethylpiperidin-4-amine influence its biological activity, and what methods are used to resolve enantiomers?

  • Stereochemical Impact :

  • The (3R,4S) configuration enhances binding to neurotransmitter receptors (e.g., dopamine D2 receptors) compared to (3S,4R) isomers .
  • Example: (3R,4S)-enantiomers show higher selectivity as Janus kinase 3 (JAK3) inhibitors due to spatial compatibility with enzyme active sites .
    • Resolution Methods :
  • Chiral Resolving Agents : Use of ditoluoyl-L-tartaric acid to separate enantiomers via diastereomeric salt formation .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures .

Q. What strategies are employed to elucidate the mechanism of action of 1-Benzyl-N,3-dimethylpiperidin-4-amine in enzyme inhibition studies?

  • In Vitro Assays : Competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperidone for dopamine receptors) to determine IC₅₀ values .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with enzyme active sites (e.g., JAK3 or cytochrome P450 isoforms) .
  • Kinetic Studies : Lineweaver-Burk plots to assess inhibition type (competitive vs. non-competitive) .

Q. How can researchers reconcile contradictory data regarding the biological activity of structurally similar piperidine derivatives?

  • Structural Analysis : Compare substituent effects using QSAR (Quantitative Structure-Activity Relationship) models. For example:

CompoundSubstituentBiological Activity
1-Benzyl-N,3-dimethylN-Me, 3-MeJAK3 inhibition (IC₅₀ = 12 nM)
1-Benzyl-4-(methylamino)4-NHMeNeuroprotection (EC₅₀ = 50 μM)
  • Experimental Validation :
  • Repeat assays under standardized conditions (pH, temperature, cell lines).
  • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding .

Methodological Considerations

  • Contradiction Analysis : When conflicting activity data arise, cross-validate using structural analogs (e.g., 1-Benzyl-N,4-dimethyl derivatives) to isolate substituent effects .
  • Stereochemical Purity : Always characterize enantiomers via polarimetry or chiral HPLC to avoid misattributing activity to racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-N,3-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-N,3-dimethylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.